molecular formula C10H14N2 B1424966 (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine CAS No. 294196-60-4

(R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine

Cat. No.: B1424966
CAS No.: 294196-60-4
M. Wt: 162.23 g/mol
InChI Key: HWCKTLUUWDOMTP-SECBINFHSA-N
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Description

(R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine is a chiral amine with a benzazepine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The benzazepine scaffold is known for its presence in various biologically active molecules, making this compound a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a benzazepine precursor using hydrogenation techniques. The reaction is carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the benzazepine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzazepine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions include various substituted benzazepines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are crucial for understanding its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific benzazepine structure, which is less common compared to other chiral amines. Its unique pharmacological profile and potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

(5R)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,12H,3,5,7,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCKTLUUWDOMTP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680046
Record name (5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294196-60-4
Record name (5R)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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